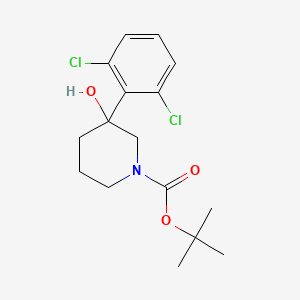

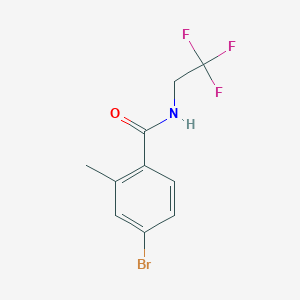

![molecular formula C11H15ClN4 B1468336 Chlorhydrate de 4-{1H-imidazo[4,5-b]pyridin-1-yl}pipéridine CAS No. 1370587-23-7](/img/structure/B1468336.png)

Chlorhydrate de 4-{1H-imidazo[4,5-b]pyridin-1-yl}pipéridine

Vue d'ensemble

Description

4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is a useful research compound. Its molecular formula is C11H15ClN4 and its molecular weight is 238.72 g/mol. The purity is usually 95%.

The exact mass of the compound 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Applications antimicrobiennes

Les dérivés de l’imidazo[4,5-b]pyridine, y compris le « chlorhydrate de 4-{1H-imidazo[4,5-b]pyridin-1-yl}pipéridine », ont été étudiés pour leurs propriétés antimicrobiennes . Ces composés ont montré des résultats prometteurs dans des études expérimentales et théoriques, indiquant leur utilisation potentielle dans le développement de nouveaux agents antimicrobiens .

Potentiel pharmacologique

Les composés de l’imidazo[4,5-b]pyridine ont montré un large éventail de potentiel pharmacologique . Ils se sont avérés jouer un rôle crucial dans de nombreuses conditions pathologiques, influençant de nombreuses voies cellulaires nécessaires au bon fonctionnement de divers systèmes biologiques .

Applications au système nerveux central

Ces composés se sont avérés avoir une importance médicinale dans le système nerveux central . Ils ont été étudiés pour leur potentiel en tant que modulateurs allostériques positifs du récepteur GABA A .

Applications au système digestif

Les composés de l’imidazo[4,5-b]pyridine ont également été étudiés pour leurs applications potentielles dans le système digestif . Ils se sont avérés avoir un potentiel en tant qu’inhibiteurs de la pompe à protons .

Applications anti-cancer

Ces composés ont montré un potentiel dans le domaine de la recherche sur le cancer . Ils ont la capacité d’influencer de nombreuses voies cellulaires nécessaires au bon fonctionnement des cellules cancéreuses .

Inflammation et gestion de la douleur

Les composés de l’imidazo[4,5-b]pyridine se sont avérés avoir un potentiel en tant qu’AINS (anti-inflammatoires non stéroïdiens) . Cela suggère leur utilisation potentielle dans la gestion de l’inflammation et de la douleur .

Dispositifs optoélectroniques

Les composés de l’imidazo[4,5-b]pyridine ont montré un grand potentiel dans plusieurs domaines de recherche, notamment la science des matériaux . Ils ont été rapportés dans différentes applications technologiques, telles que les dispositifs optoélectroniques .

Capteurs

Ces composés ont également été utilisés dans le développement de capteurs . Leurs propriétés uniques les rendent adaptés à une utilisation dans diverses applications de détection .

Mécanisme D'action

Target of Action

Compounds with similar structures have been found to target proteins like serine/threonine-protein kinase b-raf .

Mode of Action

It’s worth noting that similar compounds have been found to inhibit the activation of nlrp3 and il‐1β release in differentiated thp‐1 cells .

Biochemical Pathways

Related compounds have been found to activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .

Pharmacokinetics

The pharmacokinetics of similar compounds suggest that they may have good bioavailability and metabolic stability .

Result of Action

Related compounds have been found to exhibit anti-inflammatory and anti-cancer properties .

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other molecules .

Analyse Biochimique

Biochemical Properties

4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been shown to bind to specific enzyme active sites, thereby modulating their activity. For instance, it can inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can lead to alterations in cellular signaling pathways, affecting various downstream processes. Additionally, the compound interacts with proteins involved in DNA repair and replication, highlighting its potential in cancer research .

Cellular Effects

The effects of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride on cells are multifaceted. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to affect the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation . By inhibiting specific kinases in this pathway, it can reduce cell proliferation, making it a potential candidate for anti-cancer therapies. Furthermore, it can alter gene expression by interacting with transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride exerts its effects through several mechanisms. It binds to the active sites of enzymes, either inhibiting or activating them. For instance, its binding to kinases can prevent the phosphorylation of target proteins, thereby inhibiting their activity . Additionally, the compound can interact with DNA, either directly or through DNA-binding proteins, leading to changes in gene expression. This interaction can result in the activation or repression of specific genes, depending on the context .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as extreme pH or temperature . Long-term studies have shown that its effects on cellular function can persist, with sustained inhibition of cell proliferation and induction of apoptosis observed in in vitro and in vivo models . The extent of these effects can diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride vary with different dosages in animal models. At low doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity . At higher doses, it can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is involved in several metabolic pathways. It is metabolized by liver enzymes, including cytochrome P450 enzymes, which facilitate its breakdown and elimination from the body . The compound can also affect metabolic flux by altering the activity of key metabolic enzymes, leading to changes in metabolite levels. For instance, it can inhibit glycolytic enzymes, reducing the production of ATP and affecting cellular energy metabolism .

Transport and Distribution

Within cells and tissues, 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, including its solubility and affinity for lipid membranes . This distribution can affect its localization and accumulation in target tissues, impacting its overall efficacy and toxicity.

Subcellular Localization

The subcellular localization of 4-{1H-imidazo[4,5-b]pyridin-1-yl}piperidine hydrochloride is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, influencing gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate the activity of cytoplasmic enzymes and signaling pathways.

Propriétés

IUPAC Name |

1-piperidin-4-ylimidazo[4,5-b]pyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N4.ClH/c1-2-10-11(13-5-1)14-8-15(10)9-3-6-12-7-4-9;/h1-2,5,8-9,12H,3-4,6-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSFTGNVKPYFHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=NC3=C2C=CC=N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1370587-23-7 | |

| Record name | 1H-Imidazo[4,5-b]pyridine, 1-(4-piperidinyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1370587-23-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

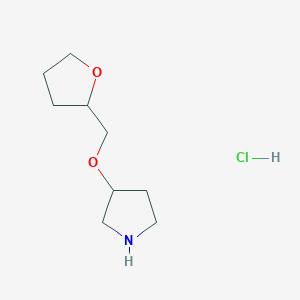

![2-({[4-(4-Morpholinyl)-1H-indazol-3-yl]amino}carbonyl)benzoic acid](/img/structure/B1468256.png)

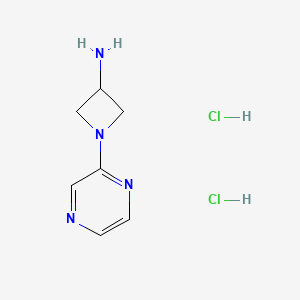

![[4-(2-Pyridinyl)-2-pyrimidinyl]methanamine dihydrochloride](/img/structure/B1468258.png)

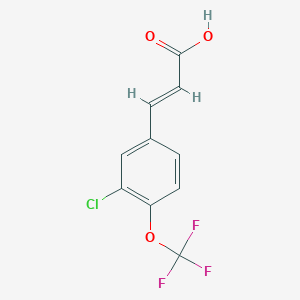

![4-[3-(2,6-Dichlorobenzyl)-1H-pyrrolo[2,3-b]pyridin-5-yl]benzoic acid](/img/structure/B1468262.png)

![Ethyl 2-[1-benzyl-3-(tert-butyl)-1H-1,2,4-triazol-5-yl]-3-phenylpropanoate](/img/structure/B1468263.png)

![1-[4-(tert-Butyl)benzyl]-4-piperidinamine dihydrochloride](/img/structure/B1468265.png)

![4-[4-(2-Tert-butylphenyl)piperazin-1-yl]-2,2-dimethyl-4-oxobutanoic acid](/img/structure/B1468269.png)

![tert-butyl 5-(3-methoxyphenyl)hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1468272.png)

![2-(3-{3-[(tert-Butoxycarbonyl)amino]propyl}-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)acetic acid](/img/structure/B1468275.png)